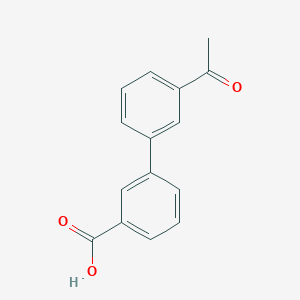

3'-Acetyl-biphenyl-3-carboxylic acid

説明

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of biphenyl chemistry, which began in the mid-nineteenth century with foundational work on aromatic coupling reactions. The chemistry of biphenyl derivatives has its origins in the pioneering research of Wurtz in 1855, who first reported sodium-mediated coupling reactions for carbon-carbon bond formation. This early work was subsequently extended by Fittig in 1862, who developed the Wurtz-Fittig reaction for coupling aryl halides in the presence of various metal surfaces including sodium, lithium, gold, copper, and silver.

The systematic study of biphenyl compounds gained momentum through the contributions of Bennett and Turner in 1914, who investigated homocoupling reactions using phenylmagnesium bromide and chromium chloride in diethyl ether. These early synthetic methodologies laid the groundwork for the development of more sophisticated biphenyl derivatives, including compounds with specific substitution patterns like this compound.

The evolution of biphenyl chemistry continued throughout the twentieth century, with researchers recognizing the importance of these compounds in polymer synthesis and materials science. The development of specific biphenyl carboxylic acid derivatives emerged from the need for bifunctional monomers that could provide both structural rigidity and reactive functionality for polymer formation. The acetyl-substituted variants, including this compound, represent a more recent development in this field, reflecting advances in selective synthetic methodologies and the growing demand for precisely substituted aromatic compounds.

Modern synthetic approaches to biphenyl carboxylic acids have benefited from improved coupling methodologies and better understanding of regioselectivity in aromatic substitution reactions. The specific synthesis of this compound likely emerged from research programs focused on developing bifunctional aromatic compounds with controlled substitution patterns for specialized applications in materials science and pharmaceutical chemistry.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted biphenyl compounds, where the two phenyl rings are numbered sequentially to indicate substitution positions. The compound is officially designated as 3'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid, reflecting the positions of the acetyl and carboxyl substituents on the biphenyl framework. Alternative nomenclature systems identify the compound as 3-(3-acetylphenyl)benzoic acid, emphasizing the structural relationship between the two aromatic rings.

The classification of this compound encompasses several chemical categories based on its structural features and functional groups. As a carboxylic acid derivative, it belongs to the broader class of aromatic carboxylic acids, which are characterized by the presence of a carboxyl group directly attached to an aromatic ring system. The presence of the acetyl group classifies it additionally as an aromatic ketone, creating a bifunctional molecule with both acidic and carbonyl characteristics.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 3'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid |

| Alternative Name | 3-(3-acetylphenyl)benzoic acid |

| Systematic Name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-acetyl- |

| Common Name | 3'-Acetylbiphenyl-3-carboxylic acid |

From a chemical classification perspective, this compound is categorized as a substituted biphenyl compound within the larger family of polycyclic aromatic compounds. The compound exhibits characteristics of both electron-withdrawing and electron-donating substitution patterns, with the carboxyl group acting as an electron-withdrawing substituent and the acetyl group providing additional electrophilic character to the aromatic system.

The compound is also classified within the context of synthetic organic chemistry as a bifunctional aromatic intermediate, suitable for further chemical transformations and polymer synthesis applications. This classification reflects its utility in constructing more complex molecular architectures through selective reaction at either functional group site.

Molecular Formula and Constitutional Isomers

This compound possesses the molecular formula C₁₅H₁₂O₃, indicating a composition of fifteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The molecular weight is calculated as 240.25 atomic mass units, reflecting the contribution of the biphenyl core structure along with the acetyl and carboxyl substituents. The compound's molecular formula places it within the category of medium-sized organic molecules with moderate molecular complexity.

The constitutional isomeric possibilities for compounds with the molecular formula C₁₅H₁₂O₃ and biphenyl core structure are numerous, depending on the positions of the acetyl and carboxyl substituents on the two phenyl rings. The specific 3,3'-substitution pattern in this compound represents one of several possible positional isomers that could be formed by varying the attachment sites of the functional groups.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Empirical Formula | C₁₅H₁₂O₃ |

| Heavy Atom Count | 18 |

| Aromatic Ring Count | 2 |

Related constitutional isomers include compounds such as 4'-Acetyl-biphenyl-4-carboxylic acid and 4'-Acetyl-biphenyl-3-carboxylic acid, which differ in the positioning of the functional groups on the biphenyl scaffold. These positional isomers exhibit different physical and chemical properties due to the altered electronic distribution and steric interactions resulting from the changed substitution patterns.

The structural formula of this compound can be represented as showing the meta-positioning of both substituents relative to the biphenyl linkage. This particular substitution pattern influences the compound's reactivity and physical properties, including its predicted boiling point of 471.4±38.0 degrees Celsius and density of 1.208±0.06 grams per cubic centimeter.

Registry and Identification Numbers

This compound is assigned the Chemical Abstracts Service registry number 728918-66-9, which serves as its unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification of the compound across various chemical information systems and ensures accurate referencing in scientific publications and commercial transactions.

The compound is catalogued in multiple chemical databases with specific identification codes that enable efficient searching and data retrieval. In the PubChem database, this compound is assigned the compound identification number 2756266, providing access to comprehensive structural and property information. The ChemicalBook database assigns the compound the CBNumber CB9480694, which serves as an internal identifier within that particular information system.

| Database | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 728918-66-9 | CAS Registry Number |

| PubChem | 2756266 | Compound ID |

| ChemicalBook | CB9480694 | CB Number |

| Harmonized System | 2918300090 | Trade Classification Code |

Additional registry information includes harmonized system codes used for international trade classification, with this compound falling under the code 2918300090, which encompasses carboxylic acids with additional oxygen function and their derivatives. This classification system facilitates customs and regulatory processes for international commerce involving the compound.

特性

IUPAC Name |

3-(3-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGKNDRAKDMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373320 | |

| Record name | 3'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-66-9 | |

| Record name | 3′-Acetyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728918-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acetylation Followed by Oxidation

Overview:

The Friedel-Crafts acetylation is a widely used method for introducing acetyl groups into aromatic compounds. This process can be adapted to synthesize 3'-Acetyl-biphenyl-3-carboxylic acid by first acetylating biphenyl derivatives and then oxidizing the resulting ketones into carboxylic acids.

- Reactants:

- Biphenyl derivative (e.g., 3,3’-dimethylbiphenyl)

- Acetyl chloride (AcCl)

- Aluminum chloride (AlCl₃) as a catalyst

-

- Solvent: Boiling 1,2-dichloroethane or nitromethane

- Molar ratios: Substrate:AcCl:AlCl₃ = 1:4:4 or 1:6:6

- Temperature: Boiling point of the reaction mixture

-

- The acetylated intermediate is oxidized using hypochlorite to yield carboxylic acid groups at the desired positions.

- The reaction yields monoacetylated products selectively under controlled conditions.

- Higher temperatures favor diacetylation but reduce selectivity for monoacetyl derivatives.

- High yield of monoacetylated products (50–60% under optimal conditions).

- Requires careful control of temperature and reagent ratios to avoid over-acetylation.

Suzuki-Miyaura Coupling Followed by Functionalization

Overview:

Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that creates biphenyl structures with high efficiency. This method can be used to construct the biphenyl backbone with functional groups that are subsequently modified to introduce acetyl and carboxylic acid functionalities.

- Reactants:

- Aryl halides (e.g., bromobenzene derivatives)

- Boronic acids with desired substituents

-

- Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Aqueous ethanol or toluene

- This method allows for precise control over substituent placement on the biphenyl structure.

- High versatility in designing substituted biphenyls.

- Requires multiple steps and careful purification at each stage.

Direct Synthesis via Functionalized Precursors

Overview:

This approach involves starting with precursors that already contain functional groups in desired positions, followed by targeted reactions to complete the synthesis.

- Precursors Used:

- Functionalized biphenyl derivatives with pre-installed carboxylic acid groups.

- The use of functionalized precursors reduces the number of synthetic steps required but may limit flexibility in modifying substituents.

Comparative Analysis of Methods

| Method | Reagents Required | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acetylation | Biphenyl, AcCl, AlCl₃ | High yield for monoacetylation | Requires careful control of conditions |

| Suzuki-Miyaura Coupling | Aryl halides, boronic acids | Versatile for designing substitutions | Multistep process |

| Direct Synthesis from Precursors | Functionalized biphenyls | Fewer steps | Limited flexibility |

Notes on Optimization

- Catalyst Efficiency: The choice of catalyst (e.g., Pd(0) vs AlCl₃) greatly impacts both yield and selectivity.

- Temperature Control: Maintaining precise temperatures during Friedel-Crafts reactions is critical for avoiding side reactions.

- Oxidizing Agents: Hypochlorite is commonly used for oxidation due to its efficiency and mild reaction conditions.

化学反応の分析

Types of Reactions

3’-Acetyl-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at 0-25°C.

Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration at 0-5°C.

Major Products Formed

Oxidation: 3’-Carboxy-biphenyl-3-carboxylic acid

Reduction: 3’-Hydroxy-biphenyl-3-carboxylic acid

Substitution: 3’-Nitro-biphenyl-3-carboxylic acid (nitration product)

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential of biphenyl derivatives, including 3'-acetyl-biphenyl-3-carboxylic acid, in developing antimicrobial agents. The structural features of biphenyl compounds often correlate with their biological activities, making them suitable candidates for drug development against various pathogens.

- Case Study: Antitubercular Activity

A study explored the synthesis of benzothiazole-based compounds, which are structurally related to biphenyl derivatives. These compounds exhibited significant antitubercular activity, suggesting that modifications to the biphenyl structure could enhance efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Effects

Biphenyl derivatives have also been investigated for their anti-inflammatory properties. The incorporation of acetyl groups in the biphenyl structure may enhance its ability to inhibit inflammatory pathways.

- Research Findings

A review on the synthesis and biological evaluation of biphenyl derivatives indicated that certain modifications can lead to increased anti-inflammatory activity, potentially making compounds like this compound valuable in treating inflammatory diseases .

Material Science

Polymer Production

The unique chemical structure of this compound allows it to be utilized in synthesizing high-performance polymers. Its ability to act as a monomer or a building block in polymer chemistry is significant for producing materials with enhanced thermal and mechanical properties.

- Application Example: Polyester Synthesis

The production of polyesters from biphenyl dicarboxylic acids has been documented, where the incorporation of this compound can improve the material properties of the resulting polymers .

Environmental Applications

Biodegradable Plastics

With increasing environmental concerns regarding plastic waste, research into biodegradable alternatives has become crucial. Biphenyl derivatives can be integrated into biodegradable polymer matrices, offering a path toward sustainable materials.

- Experimental Data

Studies have shown that incorporating certain biphenyl derivatives into polymer blends can enhance biodegradability while maintaining desirable physical properties .

Data Tables

作用機序

The mechanism of action of 3’-Acetyl-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function and activity.

類似化合物との比較

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , COCH₃ in 3'-Acetyl) increase carboxylic acid acidity by stabilizing the deprotonated form. Electron-donating groups (e.g., CH₃ in , OCH₃ in ) reduce acidity but enhance lipophilicity.

Solubility: Polar substituents (OH in , COCH₃) improve aqueous solubility, while nonpolar groups (CH₃ in ) favor organic solvents.

Biological Relevance :

- Methoxy and hydroxymethyl derivatives are intermediates in enzyme inhibitor synthesis (e.g., fatty acid amide hydrolase inhibitors in ).

- Nitro-substituted analogs may serve as precursors in dye or explosive synthesis .

Steric and Structural Influences :

- Bulky substituents (e.g., 2′-OCH₃, 6′-CH₃ in ) can hinder molecular interactions, affecting binding specificity in drug design.

生物活性

3'-Acetyl-biphenyl-3-carboxylic acid (CAS No. 728918-66-9) is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group and a carboxylic acid group attached to a biphenyl scaffold. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups, which influence its interaction with biological macromolecules.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property positions it as a candidate for developing therapies aimed at treating inflammatory diseases.

3. Interaction with Biological Macromolecules

The presence of the carboxylic acid group allows this compound to form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially influencing their function. This interaction can lead to modulation of enzyme activities and receptor functions, contributing to its biological effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound undergoes metabolic transformations, resulting in active metabolites that interact with various molecular targets within cells. These interactions can lead to alterations in signaling pathways associated with inflammation and microbial resistance.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : In a laboratory setting, the compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL.

- Anti-inflammatory Research : A study involving murine models demonstrated that treatment with the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 after exposure to lipopolysaccharides (LPS) .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Acetyl and carboxylic groups |

| Biphenyl-3-carboxylic acid | Limited | No | Lacks acetyl group |

| 3'-Hydroxy-biphenyl-3-carboxylic acid | Moderate | Yes | Hydroxyl group instead of acetyl |

Q & A

Q. What are the standard synthetic routes for 3'-Acetyl-biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated acetylbenzene precursor, followed by carboxylation. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used, with ligand choice impacting coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C in mixed solvents (e.g., THF/H₂O) to balance reactivity and stability of intermediates .

- Post-functionalization : Acetylation via Friedel-Crafts acylation or direct coupling of pre-acetylated fragments requires strict anhydrous conditions to avoid hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolve biphenyl backbone protons (δ 7.2–8.1 ppm) and acetyl groups (δ 2.6 ppm for CH₃). Carboxylic acid protons may appear broad due to hydrogen bonding .

- IR spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₅H₁₂O₃: 264.0786) and fragmentation patterns .

Q. How does the biphenyl scaffold influence the compound’s physicochemical properties?

- Solubility : The carboxylic acid group enhances water solubility, while the acetyl-biphenyl moiety increases lipophilicity. Adjust pH to optimize solubility for biological assays (pKa ~4.5 for carboxylic acid) .

- Thermal stability : Melting points for similar biphenylcarboxylic acids range from 164–225°C, depending on substituent positioning .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts in large-scale synthesis?

- Byproduct analysis : Common impurities include deacetylated intermediates or cross-coupled dimers. Monitor via HPLC or TLC using ethyl acetate/hexane gradients .

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and improve cost-efficiency for multi-gram syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in pilot studies .

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

Q. What strategies are effective for designing analogs with improved bioactivity?

- SAR-guided modifications :

- Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

- Introduce methyl or methoxy groups to the biphenyl ring to modulate steric hindrance and π-π stacking .

- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .

Q. How can researchers address stability issues in aqueous solutions during pharmacological assays?

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .

- Degradation pathways : Monitor via LC-MS for hydrolyzed products (e.g., deacetylated or decarboxylated derivatives) under accelerated conditions (40°C, 75% RH) .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

Q. How to handle reactive intermediates during multi-step synthesis?

- Quenching protocols : For acetyl chloride intermediates, add cold NaHCO₃ slowly to avoid exothermic decomposition .

- In-situ FTIR monitoring : Track acetyl group incorporation in real-time to prevent over-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。